molecular formula C9H11FO B8753739 2-(2-fluoro-5-methylphenyl)ethan-1-ol

2-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B8753739
M. Wt: 154.18 g/mol
InChI Key: DLNYAXHHQMKTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol with the CAS number 1000572-02-0 . It has a molecular formula of C 9 H 11 FO and a molecular weight of 154.18 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry research. The structure of this compound, featuring a fluorine atom and a hydroxymethyl group on a toluene backbone, makes it a versatile intermediate for constructing more complex molecules . Fluorinated aromatic compounds are of significant interest in pharmaceutical and agrochemical research because the introduction of fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity . As such, this chemical serves as a key precursor in drug discovery and development programs, particularly for creating novel active ingredients with enhanced properties. This product is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

DLNYAXHHQMKTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-fluoro-5-methylbenzene is reacted with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Fluoro-5-methyl-phenyl)acetone.

    Reduction: 2-(2-Methyl-phenyl)ethanol.

    Substitution: 2-(2-Methoxy-5-methyl-phenyl)-ethanol.

Scientific Research Applications

2-(2-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound acts as a mild electron-donating group, stabilizing the aromatic ring via hyperconjugation. In contrast, the trifluoromethyl (CF3) group in 2-(4-(trifluoromethyl)phenyl)ethan-1-ol is strongly electron-withdrawing, reducing electron density on the ring and enhancing resistance to electrophilic substitution .
  • Functional Group Modifications: Replacement of the hydroxyl group in this compound with an amino group (as in 2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol) increases basicity and water solubility, which is critical for drug bioavailability .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-fluoro-5-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or reduction of a ketone precursor. For example:

  • Step 1: React 2-fluoro-5-methylacetophenone with a reducing agent (e.g., NaBH4 or LiAlH4) to yield the alcohol.
  • Step 2: Optimize reaction temperature (0–25°C) and solvent polarity (e.g., THF or ethanol) to control selectivity and minimize side reactions like over-reduction.
  • Characterization: Use <sup>1</sup>H/<sup>19</sup>F NMR to confirm regiochemistry and purity .

Q. How should researchers handle safety risks associated with fluorinated alcohols like this compound?

Methodological Answer:

  • Storage: Store in a ventilated, cool area (<25°C) with inert gas (N2) to prevent degradation. Avoid contact with oxidizing agents .
  • Exposure Mitigation: Use PPE (gloves, goggles) and fume hoods. In case of skin contact, rinse immediately with water and remove contaminated clothing .
  • Waste Disposal: Follow local regulations for halogenated organic waste, employing incineration or approved chemical treatment .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the presence of the fluorinated aromatic ring (δF ≈ -110 ppm) and hydroxyl group (δH 1.5–2.5 ppm).
    • FT-IR: Identify O-H stretches (~3300 cm<sup>-1</sup>) and C-F vibrations (~1200 cm<sup>-1</sup>) .
  • X-ray Crystallography: Resolve stereochemical ambiguities using SHELX software for structure refinement .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound and its analogs?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or GPCRs). Focus on fluorine’s electronegativity and its impact on binding affinity.
  • QSAR Analysis: Compare substituent effects (e.g., methyl vs. chloro groups) on logP and IC50 values. For example, fluorination often enhances metabolic stability .
  • Validation: Correlate in silico predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).

Q. What strategies resolve contradictions in reactivity data for fluorinated aromatic alcohols?

Methodological Answer:

  • Control Experiments: Repeat reactions under inert atmospheres (Ar) to rule out oxidation artifacts.
  • Isotopic Labeling: Use <sup>2</sup>H or <sup>18</sup>O tracing to track reaction pathways (e.g., nucleophilic substitution vs. elimination).
  • Cross-Validation: Compare kinetic data from HPLC, GC-MS, and calorimetry to identify outliers .

Q. How does the stereochemistry of similar compounds influence their pharmacological profiles?

Methodological Answer:

  • Case Study: Compare (R)- and (S)-enantiomers of analogs like (R)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol (EVT-13183152).
    • Stereoselective Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate enantiomers .
    • Biological Testing: Assess enantiomer-specific activity via receptor-binding assays (e.g., IC50 differences >10-fold indicate stereochemical sensitivity) .

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